molecular formula C10H15Cl2N3O B15064970 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride

Cat. No.: B15064970
M. Wt: 264.15 g/mol
InChI Key: GVQJTQXADCELAL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride typically involves the reaction of 4-chloro-5-methyl-2-hydroxypyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and piperidin-4-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

4-chloro-5-methyl-2-piperidin-4-yloxypyrimidine;hydrochloride

InChI

InChI=1S/C10H14ClN3O.ClH/c1-7-6-13-10(14-9(7)11)15-8-2-4-12-5-3-8;/h6,8,12H,2-5H2,1H3;1H

InChI Key

GVQJTQXADCELAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)OC2CCNCC2.Cl

Origin of Product

United States

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